molecular formula C12H12N2O4 B8367270 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoic acid

2-methyl-2-(5-nitro-1H-indol-2-yl)propanoic acid

Cat. No. B8367270
M. Wt: 248.23 g/mol
InChI Key: OACIOHPWCLZMTH-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

2-Methyl-2-(5-nitro-1H-indol-2-yl)-propanoic acid (4.12 g, 16.6 mmol) was dissolved in acetonitrile (80 mL). EDC (3.80 g, 0.020 mmol), HOBt (2.70 g, 0.020 mmol), Et3N (6.9 mL, 0.050 mmol) and ammonium chloride (1.34 g, 0.025 mmol) were added and the mixture was stirred overnight at room temperature. Water was added and the mixture was extracted with ethylacetate. Combined organic phases were washed with brine, dried over magnesium sulfate and dried to give 2-methyl-2-(5-nitro-1H-indol-2-yl)propanamide (4.3 g, 99%).
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
6.9 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][CH:10]=2)([CH3:6])[C:3](O)=[O:4].C(Cl)CCl.C1C=CC2N(O)N=[N:29]C=2C=1.[Cl-].[NH4+]>C(#N)C.CCN(CC)CC.O>[CH3:1][C:2]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][CH:10]=2)([CH3:6])[C:3]([NH2:29])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
CC(C(=O)O)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.7 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.34 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.9 mL
Type
catalyst
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethylacetate
WASH
Type
WASH
Details
Combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)N)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 86956.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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